9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine
Overview
Description
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine, also known as vinylchloroganciclovir, is a synthetic compound with the molecular formula C9H10ClN5O2 and a molecular weight of 255.66 g/mol . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Ganciclovir Impurity A, also known as 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus . This enzyme is crucial for the replication of the viral DNA, making it a key target for antiviral drugs .
Mode of Action
Ganciclovir Impurity A inhibits the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate, by a virus-encoded cellular enzyme, thymidine kinase . This active form competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of DNA replication . This process includes a selective and potent inhibition of the viral DNA polymerase .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway of the Herpesvirus family. By inhibiting the viral DNA polymerase, Ganciclovir Impurity A prevents the synthesis of new viral DNA strands, thereby stopping the replication of the virus .
Pharmacokinetics
Studies have shown that the pharmacokinetic parameters of ganciclovir, the parent compound, show considerable interpatient variability . The volume of distribution of ganciclovir is best predicted by height, while clearance is predicted by glomerular filtration rate .
Result of Action
The primary result of the action of Ganciclovir Impurity A is the inhibition of viral DNA replication. This leads to a cessation or retardation of the viral machinery required to spread the virus to other cells . Consequently, the spread of the virus within the host is halted, allowing the immune system to clear the infection.
Action Environment
The action of Ganciclovir Impurity A can be influenced by various environmental factors. For instance, stability studies have shown that ganciclovir solutions maintain transparency for 6 weeks, with precipitation appearing after 8 weeks . Furthermore, ganciclovir concentrations were maintained at 100% for 6 weeks at 4°C and 25°C and decreased gradually to 90% after 12 weeks . These findings suggest that the storage conditions can significantly impact the stability and, consequently, the efficacy of Ganciclovir Impurity A.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine involves the reaction of guanine with 2-chloroprop-2-en-1-yl chloride in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution reaction to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine has several scientific research applications, including:
Chemistry: Used as a reference substance for studying nucleophilic substitution reactions and other chemical processes.
Biology: Employed in research related to DNA and RNA interactions due to its structural similarity to nucleotides.
Medicine: Investigated for its potential antiviral properties and its role in developing antiviral drugs.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- **Val
Acyclovir: A well-known antiviral drug with a similar structure but different substituents.
Ganciclovir: Another antiviral compound with structural similarities but distinct functional groups.
Properties
IUPAC Name |
2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEORDVRCKCNEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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